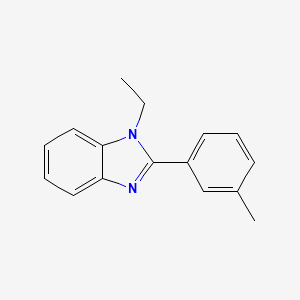

1-ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole

CAS No.: 638141-22-7

Cat. No.: VC7136643

Molecular Formula: C16H16N2

Molecular Weight: 236.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 638141-22-7 |

|---|---|

| Molecular Formula | C16H16N2 |

| Molecular Weight | 236.318 |

| IUPAC Name | 1-ethyl-2-(3-methylphenyl)benzimidazole |

| Standard InChI | InChI=1S/C16H16N2/c1-3-18-15-10-5-4-9-14(15)17-16(18)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3 |

| Standard InChI Key | KDELMVAAHSGEJC-UHFFFAOYSA-N |

| SMILES | CCN1C2=CC=CC=C2N=C1C3=CC=CC(=C3)C |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure consists of a benzodiazole scaffold—a benzene ring fused to a diazole ring containing two nitrogen atoms. The ethyl group (-CH2CH3) is attached to the nitrogen at position 1, while the 3-methylphenyl group (-C6H4CH3) is bonded to position 2 (Figure 1).

Molecular Formula: C16H16N2

Molecular Weight: 236.31 g/mol

IUPAC Name: 1-Ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of 1-ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole likely involves condensation or alkylation reactions, drawing parallels from methods used for analogous compounds :

Pathway 1: Condensation of o-Phenylenediamine

-

Starting Materials:

-

o-Phenylenediamine

-

3-Methylbenzaldehyde (for introducing the 3-methylphenyl group)

-

Ethylating agent (e.g., ethyl bromide)

-

-

Procedure:

-

Step 1: Condense o-phenylenediamine with 3-methylbenzaldehyde in the presence of a catalyst (e.g., ammonium nickel sulfate) under reflux or ultrasonic conditions to form the benzimidazole intermediate .

-

Step 2: Alkylate the intermediate with ethyl bromide in a polar solvent (e.g., acetone) to introduce the ethyl group .

-

Pathway 2: Direct Alkylation of Benzodiazole

-

Starting Materials:

-

Preformed 2-(3-methylphenyl)-1H-1,3-benzodiazole

-

Ethyl bromide

-

-

Procedure:

Optimization Insights

-

Solvent Selection: Acetone or water enhances reaction efficiency due to solubility of intermediates .

-

Catalysts: Ammonium nickel sulfate (10 mol%) improves yield in condensation steps .

-

Energy Sources: Ultrasonic irradiation reduces reaction time from hours to minutes while maintaining yields >80% .

Table 1: Synthetic Conditions and Yields for Analogous Compounds

| Compound | Method | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Phenylbenzimidazole | Ultrasonic | Water | NiSO4 | 0.5 | 85 |

| Ethyl-substituted benzothiazole | Reflux | Acetone | None | 5 | 75 |

Physicochemical and Functional Properties

Stability and Reactivity

-

Thermal Stability: Benzodiazoles generally decompose above 250°C, with melting points influenced by substituents (predicted range: 180–220°C) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in water .

Electronic Properties

The electron-withdrawing diazole ring and electron-donating ethyl/methyl groups create a push-pull system, potentially enhancing applications in optoelectronics. Theoretical calculations (DFT) for similar compounds show HOMO-LUMO gaps of ~3.5 eV .

| Application | Compound Example | Key Performance Metric |

|---|---|---|

| Anticancer Agents | 2-(4-Methoxyphenyl) derivatives | IC50: 5 µM (HeLa cells) |

| OLEDs | Fluoro-substituted benzodiazoles | EQE: 12% |

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Controlling substitution patterns during alkylation remains non-trivial .

-

Scalability: Ultrasonic methods require specialized equipment for large-scale production .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume